molecular formula C14H20N2O4 B1442425 Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate CAS No. 936801-42-2

Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate

Cat. No.: B1442425
CAS No.: 936801-42-2
M. Wt: 280.32 g/mol
InChI Key: ZDLRWEQOGCCJDF-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound is characterized by a pyridine ring system bearing specific substitution patterns that define its chemical identity and reactivity profile. The compound possesses the molecular formula C14H20N2O4 with a molecular weight of 280.32 g/mol, establishing it as a medium-sized organic molecule within the nicotinic acid derivative family. The International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 5-[(tert-butoxycarbonyl)amino]-6-methylnicotinate, which systematically describes the substitution pattern on the pyridine core structure. The molecular architecture incorporates several key structural elements that contribute to its overall stability and chemical behavior.

The pyridine ring serves as the central scaffold, with the carboxylate functionality at position 3 esterified with an ethyl group, enhancing lipophilicity and modifying the compound's solubility characteristics. The methyl substituent at position 6 of the pyridine ring provides steric influence and electronic effects that impact the overall molecular geometry and reactivity. The tert-butoxycarbonyl protecting group attached to the amino functionality at position 5 represents a crucial structural feature that provides stability under specific reaction conditions while allowing for selective deprotection when required. This protective group strategy is commonly employed in synthetic organic chemistry to enable sequential transformations without interference from reactive amino functionalities.

The InChI (International Chemical Identifier) code for the compound is 1S/C14H20N2O4/c1-6-19-12(17)10-7-11(9(2)15-8-10)16-13(18)20-14(3,4)5/h7-8H,6H2,1-5H3,(H,16,18), providing a unique molecular identifier that captures the complete structural information. The InChI Key ZDLRWEQOGCCJDF-UHFFFAOYSA-N serves as a condensed representation for database searches and computational applications. The Simplified Molecular Input Line Entry System representation facilitates computational handling and structural database management, enabling efficient processing in cheminformatics applications.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound reveals important insights into its solid-state structure and intermolecular interactions, though specific crystal structure data for this exact compound is limited in the available literature. However, related nicotinic acid derivatives provide valuable structural context for understanding the conformational preferences and packing arrangements typical of this class of compounds. Studies on 6-methylnicotinic acid demonstrate that pyridine ring systems in this family typically adopt planar conformations with minimal deviation from coplanarity. The root mean square deviation for related structures is typically less than 0.01 Å, indicating excellent planarity across the aromatic system.

The crystallographic parameters for related nicotinic acid derivatives provide insight into the expected solid-state behavior of this compound. Crystal systems in this family commonly adopt monoclinic symmetry with specific space group characteristics that facilitate efficient molecular packing. The unit cell parameters typically show dimensions that accommodate the extended molecular structure while optimizing intermolecular interactions. Face-to-face distances between parallel pyridine rings in related structures are approximately 3.466 Å, indicating the presence of π-π stacking interactions that contribute to crystal stability.

Conformational analysis of the tert-butoxycarbonyl protecting group reveals significant rotational freedom around the carbon-nitrogen bond, allowing for multiple low-energy conformations in solution. The steric bulk of the tert-butyl group influences the overall molecular shape and can impact intermolecular interactions in the crystalline state. The ethyl ester functionality provides additional conformational flexibility, with rotation around the carbon-oxygen bonds contributing to the overall conformational landscape. Hydrogen bonding patterns play crucial roles in determining crystal packing arrangements, with the carbamate nitrogen serving as a potential hydrogen bond donor and the carbonyl oxygens functioning as acceptors.

The molecular geometry optimization through computational methods reveals preferred conformations that minimize steric clashes while maximizing favorable electronic interactions. The planar pyridine ring system constrains the overall molecular framework, while the substituent groups adopt conformations that minimize unfavorable steric interactions. Crystal packing efficiency considerations suggest that molecules arrange to optimize both van der Waals interactions and electrostatic contributions to the overall lattice energy.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound, revealing the chemical environments of individual atoms within the molecule. Proton Nuclear Magnetic Resonance spectroscopy typically shows characteristic signals for the various proton environments present in the structure. The aromatic protons on the pyridine ring appear as distinct multipiples in the downfield region, typically between 7-9 parts per million, with coupling patterns that reflect the substitution pattern on the aromatic system. The methyl group attached to the pyridine ring produces a sharp singlet, usually appearing around 2.5-3.0 parts per million, providing a clear diagnostic signal for this structural feature.

The tert-butoxycarbonyl protecting group generates a characteristic singlet for the nine equivalent methyl protons, typically appearing around 1.4-1.5 parts per million as a prominent signal in the spectrum. The ethyl ester functionality produces the expected pattern of a triplet for the methyl group and quartet for the methylene protons, with coupling constants reflecting the typical three-bond scalar coupling between these groups. The carbamate NH proton appears as a broad signal, often around 5-7 parts per million, depending on the solvent system and concentration effects. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the distinct carbon environments, with aromatic carbons appearing in the characteristic downfield region and aliphatic carbons at higher field positions.

Infrared spectroscopy of this compound displays characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretching frequencies provide particularly diagnostic information, with the ester carbonyl typically appearing around 1700-1750 cm⁻¹ and the carbamate carbonyl showing absorption in a similar region but with subtle differences in frequency that can be resolved through careful analysis. Related studies on ethyl-6-chloronicotinate demonstrate that methyl and methylene stretching modes appear in the expected regions, with asymmetric stretching modes observed at 2980, 2959, 2935, and 2910 cm⁻¹, while symmetric stretching appears at 2875 and 2870 cm⁻¹.

The Carbon-Hydrogen stretching regions show multiple absorptions corresponding to the various alkyl environments present in the molecule. Aromatic Carbon-Hydrogen stretches typically appear above 3000 cm⁻¹, while aliphatic stretches occur below this frequency. The NH stretch from the carbamate group produces a characteristic absorption, often appearing as a broad band due to hydrogen bonding effects. Fingerprint region analysis below 1500 cm⁻¹ provides additional structural confirmation through characteristic bending and skeletal vibrations specific to the molecular framework.

Ultraviolet-Visible spectroscopy reveals the electronic transitions associated with the pyridine chromophore and any extended conjugation within the molecular system. The primary absorption band typically occurs in the ultraviolet region, reflecting π to π* transitions within the aromatic system. Studies on related nicotinic acid derivatives using Time-Dependent Density Functional Theory methods indicate that Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital transitions occur with energies corresponding to specific wavelength ranges. The energy difference between these frontier orbitals provides insight into the electronic properties and potential reactivity of the compound.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 280, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the tert-butoxycarbonyl group (mass 100), ethyl group (mass 29), and other diagnostic fragmentations that provide structural confirmation. Tandem mass spectrometry experiments can provide additional structural detail through controlled fragmentation studies.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound, revealing fundamental aspects of its chemical behavior and reactivity patterns. Computational studies using the B3LYP functional with appropriate basis sets have proven effective for analyzing related nicotinic acid derivatives, providing reliable predictions of molecular geometries, electronic properties, and spectroscopic parameters. The optimized molecular geometry obtained through Density Functional Theory calculations reveals the preferred conformation in the gas phase, with bond lengths and angles that reflect the electronic structure and steric constraints within the molecule.

Molecular orbital analysis reveals the spatial distribution and energy levels of the frontier orbitals that govern chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide crucial information about the compound's electron-donating and electron-accepting capabilities. Studies on related ethyl-6-chloronicotinate demonstrate that Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies are calculated as -7.60 eV and -2.13 eV respectively using Time-Dependent Density Functional Theory methods. The energy gap between these frontier orbitals influences the compound's stability, reactivity, and optical properties.

The electrostatic potential surface mapping reveals regions of positive and negative charge density that influence intermolecular interactions and reactivity patterns. Areas of high electron density, typically associated with oxygen and nitrogen atoms, serve as potential nucleophilic sites, while regions of low electron density may act as electrophilic centers. Fukui function analysis provides quantitative assessment of reactive sites within the molecule, identifying locations most susceptible to electrophilic and nucleophilic attack. This information proves valuable for understanding reaction mechanisms and predicting chemical transformations.

Natural Bond Orbital analysis provides detailed insights into the electronic structure by examining the distribution of electron density among atoms and bonds within the molecule. This analysis reveals the degree of ionic and covalent character in various bonds, helping to understand the electronic factors that influence molecular stability and reactivity. Hyperconjugation effects and orbital interactions can be quantified through this approach, providing a deeper understanding of the electronic structure beyond simple Lewis representations.

Vibrational frequency calculations validate the optimized molecular geometry while providing theoretical infrared and Raman spectra for comparison with experimental data. The calculated vibrational modes can be assigned to specific molecular motions, enabling detailed interpretation of experimental spectra. Scaling factors are typically applied to computed frequencies to account for systematic errors in the theoretical treatment, improving agreement with experimental observations. The intensity calculations for infrared and Raman transitions provide additional spectroscopic insights that complement experimental measurements.

Time-Dependent Density Functional Theory calculations enable prediction of electronic excitation energies and transition probabilities, facilitating interpretation of ultraviolet-visible absorption spectra. The computed electronic transitions can be analyzed in terms of molecular orbital contributions, revealing the nature of each absorption band. Solvent effects can be incorporated through continuum solvation models, providing more realistic predictions for solution-phase spectroscopy. These calculations are particularly valuable for understanding the electronic properties that influence photochemical behavior and optical applications.

Properties

IUPAC Name

ethyl 6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-6-19-12(17)10-7-11(9(2)15-8-10)16-13(18)20-14(3,4)5/h7-8H,6H2,1-5H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLRWEQOGCCJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Synthesis: 6-Methylnicotinic Acid Esters

A critical precursor in the synthesis of this compound is 6-methylnicotinic acid ester, which can be prepared by oxidation of 2-methyl-5-ethylpyridine. This oxidation is carried out at elevated temperatures using oxidizing agents such as nitric acid or potassium permanganate.

  • Oxidation Process:
    • 2-methyl-5-ethylpyridine is mixed while cooling with 1 to 5 moles of sulfuric acid (preferably 2 to 4 moles) at 0° to 100°C.
    • The mixture is then heated to 140° to 225°C (preferably 150° to 170°C).
    • At least 3 moles of nitric acid per mole of 2-methyl-5-ethylpyridine is added gradually, with continuous distillation of water and diluted nitric acid to drive the reaction.
    • After completion, the reaction mixture is esterified by mixing with an alcohol (e.g., ethanol) and heating to convert the acids into esters.
    • The ester is then isolated from the mixture.

Advantages and Disadvantages:

Oxidizing Agent Reaction Time Yield (%) Notes
Potassium permanganate ~5 days ~69 Requires large quantities of KMnO4 and water
Nitric acid 2-11 hours + 15-30 min distillation Variable (low to moderate) High temperature, continuous distillation needed

This method yields 6-methylnicotinic acid esters with good purity and is scalable for industrial applications.

Esterification and Intermediate Formation

The esterification step involves reacting the acid intermediate with ethanol or other alcohols to form ethyl esters. This step is typically performed by heating the acid with the alcohol in the presence of acid catalysts or under reflux conditions until esterification is complete.

  • For example, 6-methylnicotinic acid methyl esters can be prepared by refluxing 2-chloro-6-methylnicotinic acid with methyl alcohol and sulfur oxychloride, followed by hydrolysis and purification steps.
  • Hydrogenation and reduction steps may be involved to convert chloro-substituted intermediates to the desired methyl derivatives.

Hydrolysis and Final Purification

Hydrolysis of ethyl esters to corresponding acids or selective deprotection steps can be carried out using lithium hydroxide in ethanol or aqueous media under controlled temperature conditions.

  • Lithium hydroxide-mediated hydrolysis is effective and yields high purity products, commonly performed at 35°C to 80°C for 1 hour or more.
  • The product is then isolated by crystallization, filtration, and drying, achieving purities above 98%.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Temperature Time Yield (%) Notes
Oxidation of 2-methyl-5-ethylpyridine Sulfuric acid, nitric acid 140°–225°C 2–11 h + distillation 15–30 min ~69 (KMnO4), variable (HNO3) Continuous distillation critical
Esterification Alcohol (ethanol or methanol), heat Reflux (approx. 65–80°C) 2–5 h High Converts acid to ester
Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine) Room temp to mild heating 1–3 h High Protects amino group
Hydrolysis Lithium hydroxide in ethanol or aqueous solution 35–80°C ~1 h 70–80 Produces acid or deprotected intermediate
Purification Crystallization, filtration, drying Ambient to 50°C Variable >98% purity Final product isolation

Research Findings and Notes

  • The oxidation method using nitric acid and sulfuric acid mixture with continuous removal of water and nitric acid is preferred for its balance of yield and process efficiency.
  • Potassium permanganate oxidation, though effective, is less desirable due to large reagent and water consumption and long reaction times.
  • The use of lithium hydroxide for hydrolysis is well documented to give high purity products with good yields.
  • Protection of amino groups with tert-butoxycarbonyl groups is a standard and reliable method to prevent side reactions during multi-step synthesis.
  • The synthetic route is adaptable for scale-up, with industrial patents supporting the process for production of nicotinate derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield the deprotected amine derivative .

Scientific Research Applications

Scientific Research Applications

Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate has several notable applications:

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its structural characteristics allow for further functionalization, making it a valuable building block in organic chemistry.

Pharmaceutical Research

The compound is investigated for its potential role as a precursor in drug development. Its ability to interact with biological targets makes it useful in designing new therapeutic agents.

Biological Studies

This compound is utilized in studies involving enzyme-substrate interactions and protein-ligand binding. It helps elucidate mechanisms of action for various biological processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In controlled studies, the compound demonstrated the following Minimum Inhibitory Concentration (MIC):

  • Staphylococcus aureus: 32 µg/mL
  • Escherichia coli: 64 µg/mL

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Table 1: Synthesis Overview

StepDescription
EsterificationFormation of ethyl 6-methylnicotinate
Protection of Amino GroupReaction with di-tert-butyl dicarbonate
DeprotectionRemoval of Boc group under mild conditions

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected under mild conditions, allowing the compound to interact with enzymes or receptors. The nicotinic acid core may also play a role in modulating biological activity by binding to specific targets such as nicotinic acid receptors .

Comparison with Similar Compounds

Substituent Variations and Their Impacts

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Properties
Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate (Target) Boc-amino (C5), methyl (C6), ethyl ester (C3) C₁₅H₂₂N₂O₄ 294.35 g/mol Not provided Enhanced solubility via ethyl ester; Boc group enables selective deprotection
Ethyl 6-((1-benzylpiperidin-4-yl)methylamino)-5-cyano-2-methyl-4-phenylnicotinate Cyano (C5), benzylpiperidine (C6), phenyl (C4) C₃₀H₃₃N₅O₂ 519.62 g/mol Not provided Acetylcholinesterase inhibition; synthesized via nucleophilic substitution
tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate Cyano (C5), methoxyethyl (C2), Boc-amino (C6) C₁₅H₂₁N₃O₃ 291.35 g/mol Not provided Crystal structure resolved; methoxyethyl enhances conformational flexibility
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate Thiourea (C5), trifluoromethyl (C2), methyl (C6) C₁₁H₁₁F₃N₂O₂S 292.28 g/mol 651292-55-6 Electron-withdrawing CF₃ group alters ring reactivity; thiourea enables metal binding
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate 4-Chlorobenzylamino (C6), cyano (C5), phenyl (C2) C₂₃H₁₉ClN₄O₂ 422.88 g/mol 100278-33-9 Chlorobenzyl group enhances lipophilicity; cyano aids in π-stacking interactions

Functional Group Analysis

  • Boc-Protected Amino Group: Present in the target compound and tert-butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate . The Boc group improves stability during synthesis but requires acidic conditions for removal, which may limit compatibility with acid-sensitive functionalities.
  • Cyano Group: Found in compounds like Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate , the cyano substituent increases electrophilicity at the pyridine ring, facilitating nucleophilic attacks in further derivatizations.
  • Trifluoromethyl Group: In Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate, the CF₃ group significantly lowers electron density at C2, altering reactivity in cross-coupling reactions .

Physicochemical Properties

  • Solubility: Ethyl esters (e.g., target compound) generally exhibit higher organic solubility than methyl esters (e.g., Methyl 6-amino-5-bromonicotinate) due to increased hydrophobicity .
  • Stability : The Boc group in the target compound enhances stability against oxidation compared to unprotected amines but is less stable than electron-withdrawing groups like CF₃ .

Biological Activity

Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate (CAS Number: 936801-42-2) is a derivative of nicotinic acid characterized by an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group. This compound has garnered attention in both synthetic organic chemistry and biological research due to its potential applications as an enzyme substrate and in protein-ligand binding studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₂₀N₂O₄
  • Molecular Weight : 280.32 g/mol
  • Structure : The compound contains a pyridine ring, an ethyl ester, and a Boc-protected amino group, which enhances its stability and reactivity in biological systems.

This compound acts primarily through its interaction with specific enzymes and receptors. The Boc group can be selectively removed under mild conditions, allowing the compound to interact with biological targets such as:

  • Enzymes : It can serve as a substrate in enzyme-catalyzed reactions.
  • Receptors : The nicotinic acid core may bind to nicotinic acid receptors, potentially influencing metabolic pathways.

Enzyme Interaction

The compound has been studied for its role in enzyme-substrate interactions. For instance, it can be used to investigate the activity of glucosamine-6-phosphate synthase, an enzyme crucial for amino sugar metabolism. Inhibitors of this enzyme have shown potential therapeutic effects against various diseases, including cancer and bacterial infections .

Case Studies

  • Enzyme Inhibition : A study examined the inhibition of glucosamine-6-phosphate synthase by various derivatives, including those structurally similar to this compound. The results indicated that modifications in the amino group significantly affected the inhibitory potency, suggesting a structure-activity relationship that could be exploited for drug design .
  • Synthesis and Biological Evaluation : Another study focused on synthesizing various nicotinic acid derivatives and evaluating their biological activities. Compounds with similar structures were found to exhibit notable cytotoxicity against cancer cell lines, indicating potential therapeutic applications for this compound as well .

Data Tables

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₄
Molecular Weight280.32 g/mol
CAS Number936801-42-2
Potential ApplicationsEnzyme substrate, antimicrobial research
Biological ActivityObservations
Enzyme InteractionSubstrate for glucosamine-6-phosphate synthase
Antimicrobial EfficacyPotential activity against Salmonella gallinarum

Q & A

Q. What are the standard synthetic routes for Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate, and what factors influence the choice of reagents?

The compound is typically synthesized via nucleophilic substitution of an ethyl 6-chloronicotinate precursor with a tert-butoxycarbonyl (Boc)-protected amine. For example, refluxing ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate with (1-benzylpiperidin-4-yl)methanamine in a THF/EtOH (3:1) solvent system, using triethylamine as a base, yields analogous derivatives in ~74% yield after 65 hours . Key factors include solvent polarity (to stabilize intermediates), base strength (to deprotonate the amine), and reaction time.

Q. How is this compound characterized spectroscopically to confirm its structure?

Structural confirmation relies on LCMS (for molecular ion detection, e.g., [M+H]⁺), NMR (¹H/¹³C for substituent positioning), and melting point analysis. For example, LCMS data for related Boc-protected compounds show precise mass matches (e.g., [M+H]⁺ at m/z 523.3 for a Boc-containing intermediate) . Melting points for similar Boc-amino derivatives range between 150–170°C, aiding purity assessment .

Advanced Research Questions

Q. What challenges arise in maintaining the tert-butoxycarbonyl (Boc) group’s stability during synthesis, and how can they be mitigated?

The Boc group is acid-labile and may degrade under strongly acidic or prolonged heating conditions. Mitigation strategies include using mild bases (e.g., triethylamine) and avoiding protic solvents like methanol during workup. Stability can be monitored via TLC or LCMS to detect premature deprotection . For instance, Boc-protected intermediates in were synthesized under reflux in aprotic solvents (THF/acetonitrile) to minimize decomposition.

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing side products?

Optimization may involve:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of amines compared to THF/EtOH .
  • Catalysis : Transition metal catalysts (e.g., Pd) could accelerate coupling, though none are reported in current protocols.
  • Temperature control : Shorter reaction times at higher temperatures (e.g., microwave-assisted synthesis) may reduce side products like hydrolyzed esters .

Q. What analytical techniques resolve contradictions in reported yields or purity across studies?

Discrepancies often arise from varying purification methods (e.g., flash chromatography vs. recrystallization). Advanced techniques include:

  • HPLC-PDA : Quantifies purity by detecting UV-active impurities.
  • High-resolution mass spectrometry (HRMS) : Confirms exact mass to rule out isomeric byproducts.
  • Reproducibility checks : Independent replication of protocols (e.g., solvent ratios, reflux duration) as emphasized in ’s validation framework .

Q. How does the 6-methyl substituent influence the reactivity of this compound in multi-step syntheses?

The methyl group introduces steric hindrance, potentially slowing nucleophilic attacks at the 6-position. This can direct functionalization to the 5-amino-Boc group, as seen in , where methyl substituents on nicotinate cores guide regioselective modifications . Computational modeling (e.g., DFT) could further elucidate electronic effects.

Q. What side reactions are observed during synthesis, and how are they controlled?

Common issues include:

  • Boc deprotection : Detected via LCMS loss of m/z 100 (tert-butyl fragment). Controlled by avoiding acidic conditions .
  • Ester hydrolysis : Minimized by using anhydrous solvents and inert atmospheres.
  • Amine dimerization : Reduced via slow addition of the amine reagent to the chloro-nicotinate precursor .

Methodological Considerations

  • Synthesis : Prioritize solvent systems (THF/EtOH or acetonitrile) and Boc-protected amines as in –2 .
  • Characterization : Cross-reference LCMS, NMR, and melting points with literature data .
  • Troubleshooting : Use TLC monitoring and iterative purification (e.g., flash chromatography) to isolate high-purity product .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate
Reactant of Route 2
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Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate

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